

Preclinical Profile of a Novel PD-1 Inhibitor: A Technical Overview

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Compound of Interest

Compound Name: PD-1-IN-20

Cat. No.: B11928798

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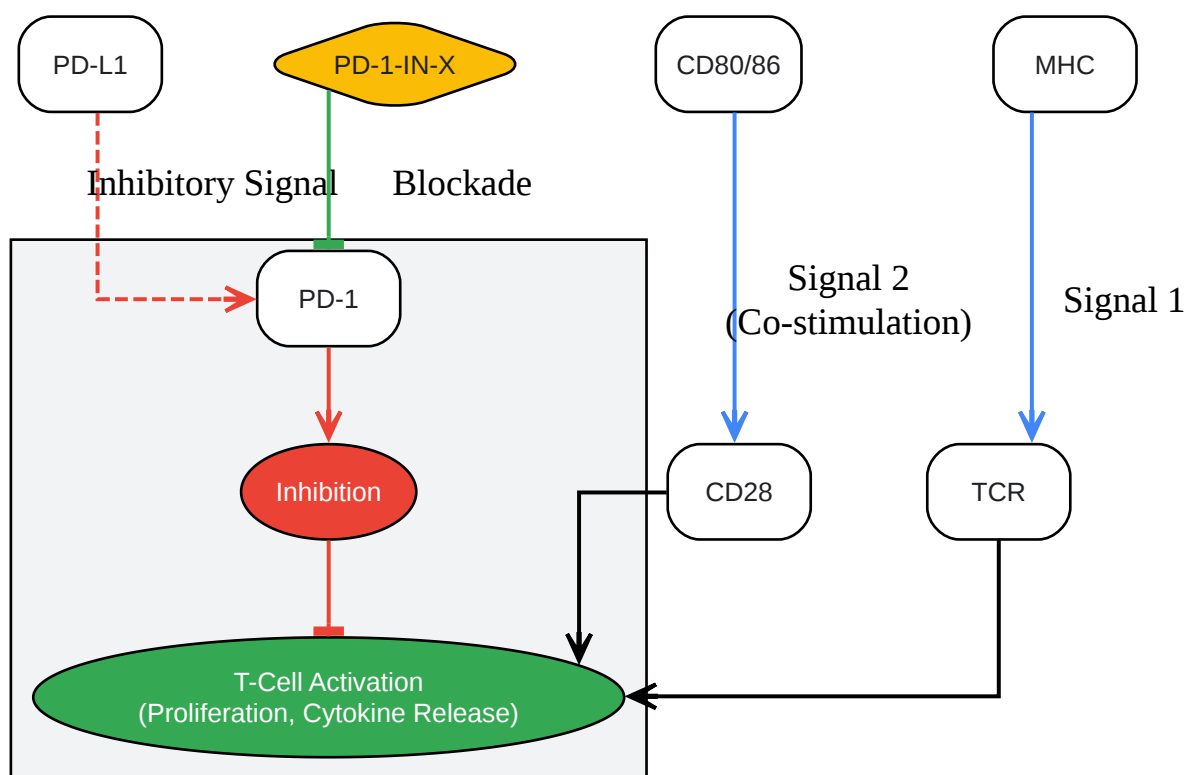
For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor that plays a significant role in downregulating the immune system and promoting self-tolerance by inhibiting T-cell inflammatory activity.[1][2][3] The interaction of PD-1 with its ligands, PD-L1 and PD-L2, on the surface of antigen-presenting cells and tumor cells, leads to the suppression of T-cell proliferation, cytokine release, and cytotoxic activity, thereby allowing cancer cells to evade immune surveillance.[1][4][5] The blockade of the PD-1/PD-L1 pathway has emerged as a cornerstone of cancer immunotherapy, with monoclonal antibodies against PD-1 or PD-L1 demonstrating significant clinical efficacy in a wide range of malignancies.[4][6][7] This document provides a comprehensive overview of the preclinical data for a representative novel small molecule PD-1 inhibitor, referred to herein as PD-1-IN-X.

Mechanism of Action

PD-1-IN-X is a potent and selective inhibitor of the PD-1/PD-L1 interaction. By binding to PD-1, it sterically hinders the engagement of PD-L1, thereby releasing the "brake" on T-cell activation and restoring anti-tumor immunity.[4][6] This leads to enhanced T-cell proliferation, cytokine production (e.g., IFN- γ), and cytotoxic activity against tumor cells.[1]



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Figure 1: PD-1 Signaling Pathway and Mechanism of PD-1-IN-X.

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo preclinical data for PD-1-IN-X.

Table 1: In Vitro Activity

| Parameter | Value | Description |
|---------------------------------|--------|---|
| Binding Affinity (Kd) | | |
| Human PD-1 | 0.5 nM | Determined by Surface Plasmon Resonance (SPR). |
| Murine PD-1 | 1.2 nM | Determined by Surface Plasmon Resonance (SPR). |
| Biochemical Assay (IC50) | | |
| PD-1/PD-L1 HTRF Assay | 2.1 nM | Homogeneous Time-Resolved Fluorescence assay measuring the inhibition of the PD-1/PD-L1 interaction. |
| Cell-Based Assays (EC50) | | |
| NFAT Reporter Assay | 15 nM | Jurkat T-cells expressing a luciferase reporter gene under the control of the NFAT promoter, co-cultured with CHO cells expressing PD-L1. |
| Mixed Lymphocyte Reaction (MLR) | 35 nM | Measures the proliferation of T-cells in response to allogeneic stimulation. |
| IFN-γ Release Assay | 28 nM | Measurement of IFN-γ secretion from primary human T-cells co-cultured with target cells. |

Table 2: In Vivo Efficacy in Syngeneic Mouse Models

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Complete Responses (CR) |
|-----------------------------|--------------------|-------------------------------|-------------------------|
| MC38 (Colon Adenocarcinoma) | 25 mg/kg, p.o., QD | 75% | 3/10 |
| CT26 (Colon Carcinoma) | 25 mg/kg, p.o., QD | 60% | 1/10 |
| B16-F10 (Melanoma) | 50 mg/kg, p.o., QD | 45% | 0/10 |

Table 3: Pharmacokinetic Profile in Mice

| Parameter | Value |
|--------------------------------|------------|
| Bioavailability (F%) | 40% |
| Half-life (t _{1/2}) | 8 hours |
| C _{max} (at 25 mg/kg) | 5 µM |
| AUC (0-24h, at 25 mg/kg) | 40 µM·h |
| Clearance (CL) | 0.5 L/h/kg |
| Volume of Distribution (Vd) | 2 L/kg |

Experimental Protocols

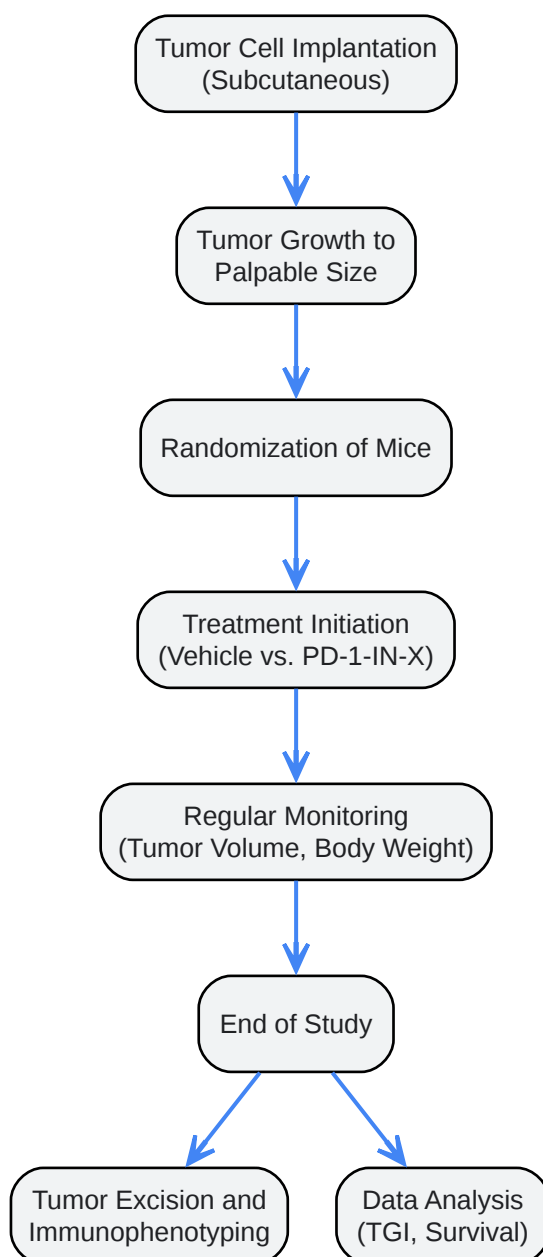
Detailed methodologies for the key experiments are provided below.

PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantifies the inhibitory activity of compounds on the interaction between PD-1 and PD-L1. Recombinant human PD-1-His and PD-L1-Fc are incubated with the test compound. An anti-His antibody conjugated to a FRET donor and an anti-Fc antibody conjugated to a FRET acceptor are added. In the absence of an inhibitor, the binding of PD-1 and PD-L1 brings the donor and acceptor into proximity, resulting in a FRET signal. The IC₅₀ value is calculated from the dose-response curve of the inhibitor's ability to reduce the FRET signal.

In Vivo Efficacy Studies in Syngeneic Mouse Models

C57BL/6 or BALB/c mice are subcutaneously implanted with tumor cells (e.g., MC38, CT26).[8] When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into vehicle and treatment groups.[8] The test compound is administered orally at the specified dose and schedule. Tumor volume and body weight are measured regularly.[8] At the end of the study, tumors may be excised for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes.



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Figure 2: General workflow for in vivo efficacy studies.

Pharmacokinetic Studies

The test compound is administered to mice via intravenous (IV) and oral (p.o.) routes. Blood samples are collected at various time points post-administration. Plasma concentrations of the compound are determined using LC-MS/MS. Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability, are calculated using appropriate software.

Conclusion

The preclinical data for PD-1-IN-X demonstrate a promising profile of a potent and selective small molecule inhibitor of the PD-1/PD-L1 interaction. The in vitro activity translates to significant anti-tumor efficacy in multiple syngeneic mouse models, accompanied by a favorable pharmacokinetic profile. These findings support the further clinical development of PD-1-IN-X as a novel cancer immunotherapy.

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